molecular formula C11H13NO6 B15160830 Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)- CAS No. 832102-13-3

Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)-

Cat. No.: B15160830
CAS No.: 832102-13-3
M. Wt: 255.22 g/mol
InChI Key: XCKDLEDCGWEDOQ-SECBINFHSA-N
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Description

The compound “Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)-” is a chiral epoxide (oxirane) featuring a phenoxy substituent with a methoxymethoxy group at the ortho position (C2) and a nitro group at the para position (C5). The (2R) stereochemistry denotes the configuration at the second carbon of the oxirane ring. This structural complexity confers unique reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications.

Properties

CAS No.

832102-13-3

Molecular Formula

C11H13NO6

Molecular Weight

255.22 g/mol

IUPAC Name

(2R)-2-[[2-(methoxymethoxy)-5-nitrophenoxy]methyl]oxirane

InChI

InChI=1S/C11H13NO6/c1-15-7-18-10-3-2-8(12(13)14)4-11(10)17-6-9-5-16-9/h2-4,9H,5-7H2,1H3/t9-/m1/s1

InChI Key

XCKDLEDCGWEDOQ-SECBINFHSA-N

Isomeric SMILES

COCOC1=C(C=C(C=C1)[N+](=O)[O-])OC[C@H]2CO2

Canonical SMILES

COCOC1=C(C=C(C=C1)[N+](=O)[O-])OCC2CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(methoxymethoxy)-5-nitrophenol with an epoxide precursor in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of oxirane oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)- involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

The target compound’s methoxymethoxy (OCH2OCH3) and nitro (NO2) groups differentiate it from simpler epoxide derivatives. Below is a comparative analysis with key analogs (Table 1):

Table 1: Structural and Functional Comparison
Compound Name Substituents on Phenoxy Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound (2R) 2-OCH2OCH3, 5-NO2 C12H15NO6* ~269.28* High polarity; potential intermediate in chiral synthesis
(R)-2-((2-Nitrophenoxy)methyl)oxirane [] 2-NO2 C9H9NO4 195.17 Reactive epoxide for nucleophilic ring-opening
2-[(5-Methyl-2-nitrophenoxy)methyl]oxirane [] 5-CH3, 2-NO2 C10H11NO4 209.2 Intermediate in nitroaromatic synthesis
(R)-2-((4-Nitrophenoxy)methyl)oxirane [] 4-NO2 C9H9NO4 195.17 High reactivity due to strong electron-withdrawing nitro group
Oxirane, 2-((2,4-dibromo-5-methylphenoxy)methyl)- [] 2,4-Br2, 5-CH3 C10H10Br2O2 321.99 Halogenated analog; potential use in flame retardants

*Note: Values marked with * are estimated based on structural analysis due to lack of direct data.

Reactivity Trends

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (NO2) at C5 in the target compound enhances electrophilicity of the epoxide ring, favoring nucleophilic attack. However, the methoxymethoxy group (OCH2OCH3) at C2 donates electrons via resonance, partially offsetting the nitro group’s electron-withdrawing effect. This balance results in moderated reactivity compared to analogs like (R)-2-((4-nitrophenoxy)methyl)oxirane, which lacks electron-donating substituents .

Stereochemical Considerations

The (2R) configuration is critical for enantioselective synthesis. Analogs like (S)-2-((2-nitro-phenoxy)methyl)oxirane () highlight the role of stereochemistry in biological activity and synthetic pathways. For instance, enantiomers may exhibit divergent pharmacokinetic profiles or catalytic efficiencies .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (2R)-Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-?

The synthesis typically involves epoxidation of a precursor alkene. Key steps include:

  • Epoxidation : Use of peracids (e.g., m-CPBA) under controlled conditions to form the oxirane ring while preserving stereochemistry .
  • Functional Group Protection : The methoxymethoxy group may require protection during synthesis to avoid side reactions. Trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) groups are common choices.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity.
  • Yield Optimization : Reaction temperature (-10°C to 25°C) and stoichiometric ratios (1:1.2 alkene:peracid) are critical variables .

Q. How is the stereochemical integrity of the (2R)-configured oxirane verified?

  • Chiral HPLC : Employing a Chiralpak® AD-H column (hexane/isopropanol, 90:10) to resolve enantiomers.
  • Optical Rotation : Compare experimental [α]D values with literature data for (R)-configured epoxides.
  • X-ray Crystallography : Definitive confirmation via single-crystal analysis, particularly for novel derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.2–3.8 ppm (oxirane protons) and δ 4.0–4.5 ppm (methoxymethoxy group).
    • ¹³C NMR : Signals near δ 50–55 ppm (oxirane carbons) and δ 150–160 ppm (aromatic carbons adjacent to nitro groups).
  • IR Spectroscopy : Strong absorption at ~850 cm⁻¹ (C-O-C stretch of oxirane) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₁H₁₃NO₆ requires m/z 279.0746) .

Advanced Research Questions

Q. How do electronic effects of the nitro and methoxymethoxy substituents influence oxirane ring reactivity?

The nitro group is electron-withdrawing, polarizing the oxirane ring and increasing susceptibility to nucleophilic attack. In contrast, the methoxymethoxy group donates electrons via resonance, creating regioselectivity in ring-opening reactions:

  • Nucleophilic Attack : Amines or thiols preferentially attack the less hindered carbon adjacent to the nitro group.
  • Kinetic vs. Thermodynamic Control : Under acidic conditions, the nitro group directs ring-opening to form para-substituted products, while basic conditions favor meta-substitution. Computational studies (DFT/B3LYP/6-31G*) can model transition states to predict regioselectivity .

Q. How can contradictions in reported reaction yields for epoxidation be resolved?

Discrepancies often arise from:

  • Catalyst Purity : Trace metals in catalysts (e.g., VO(acac)₂) can alter reaction pathways. Use inductively coupled plasma mass spectrometry (ICP-MS) to verify catalyst quality.
  • Solvent Effects : Polar aprotic solvents (e.g., DCM) favor faster epoxidation but may reduce stereochemical control. Systematic solvent screening (e.g., toluene vs. acetonitrile) identifies optimal conditions.
  • Data Validation : Replicate experiments with standardized protocols (e.g., AOCS Cd 9-57 for oxirane oxygen content) to ensure reproducibility .

Q. What computational approaches predict regioselectivity in ring-opening reactions?

  • Density Functional Theory (DFT) : Use Gaussian 16 with the 6-311++G(d,p) basis set to calculate Fukui indices, identifying electrophilic hotspots on the oxirane ring .
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects (e.g., water vs. THF) to model reaction pathways.
  • Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions between the nitro group and oxirane ring to explain regioselectivity trends .

Safety and Handling

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (ANSI Z87.1 standard) .
  • Ventilation : Use fume hoods to minimize inhalation of vapors (TLV-TWA: Not established; assume toxicity analogous to nitroaromatics) .
  • Spill Management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste .

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